Carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester
Overview
Description
Carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester is a chemical compound with the molecular formula C₆H₇N₃O₅ and a molecular weight of 201.14 g/mol . This compound is known for its unique structure, which includes a carbamate group and a nitroso group attached to a pyrrolidinyl ring. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester typically involves the reaction of N-methyl-N-nitrosocarbamic acid with 2,5-dioxo-1-pyrrolidinyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from 0°C to 25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates and esters.
Scientific Research Applications
Carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The carbamate group can also interact with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-3-pyridinyl-, 2,5-dioxo-1-pyrrolidinyl ester
- Carbamic acid, (2,5-dioxo-1-pyrrolidinyl)-, methyl ester
Uniqueness
Carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester is unique due to the presence of both a nitroso group and a carbamate group in its structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-methyl-N-nitrosocarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O5/c1-8(7-13)6(12)14-9-4(10)2-3-5(9)11/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLCTFBQQQICEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)ON1C(=O)CCC1=O)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230260 | |
Record name | Carbamic acid, methylnitroso- 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60230260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80354-48-9 | |
Record name | Carbamic acid, methylnitroso- 2,5-dioxo-1-pyrrolidinyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080354489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, methylnitroso- 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60230260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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